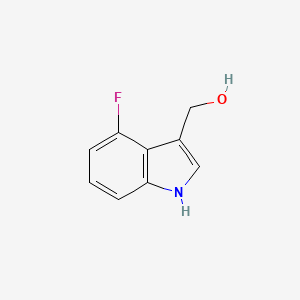

(4-Fluoro-1H-indol-3-YL)methanol

説明

特性

IUPAC Name |

(4-fluoro-1H-indol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJTVZBCNRZWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoroindole-3-methanol: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-Fluoroindole-3-methanol, a fluorinated indole derivative of significant interest to researchers and professionals in drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from foundational chemical principles and data on closely related compounds to offer a scientifically grounded perspective on its structure, synthesis, and potential applications.

Introduction to the 4-Fluoroindole Scaffold

The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom to the indole scaffold, as in 4-fluoroindole, can significantly modulate the parent molecule's physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can alter a compound's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.

4-Fluoroindole itself is a valuable building block in organic synthesis.[1] It serves as a precursor for a wide range of more complex molecules with applications as potential anticancer immunomodulators, antifungal agents, and inhibitors for various enzymes and transporters.[2][3]

Chemical Structure and Molecular Properties of 4-Fluoroindole-3-methanol

Chemical Structure:

Chemical Structure of 4-Fluoroindole-3-methanol

Table 1: Calculated Physicochemical Properties of 4-Fluoroindole-3-methanol

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | Calculated |

| Molecular Weight | 165.16 g/mol | Calculated |

| IUPAC Name | (4-Fluoro-1H-indol-3-yl)methanol | IUPAC Nomenclature |

| CAS Number | Not assigned | N/A |

Synthesis of 4-Fluoroindole-3-methanol

The synthesis of 4-Fluoroindole-3-methanol can be logically approached through the reduction of its corresponding aldehyde, 4-Fluoro-1H-indole-3-carbaldehyde. This is a standard and high-yielding transformation in organic chemistry.

Synthetic Pathway:

Proposed synthesis of 4-Fluoroindole-3-methanol.

Experimental Protocol: Reduction of 4-Fluoro-1H-indole-3-carbaldehyde

This protocol is a generalized procedure based on well-established methods for the reduction of indole-3-carboxaldehydes.[4]

-

Dissolution: Dissolve 4-Fluoro-1H-indole-3-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side products.

-

Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar equivalent of the reducing agent should be carefully calculated, typically using a slight excess (1.1 to 1.5 equivalents).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess reducing agent.

-

Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 4-Fluoroindole-3-methanol.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is selected for its mildness and selectivity for aldehydes and ketones, which prevents over-reduction of other functional groups that might be present in more complex substrates.

-

Solvent: Alcohols are good solvents for both the indole substrate and the borohydride reagent, facilitating a homogeneous reaction.

-

Temperature Control: The reaction is performed at a low temperature to manage the exothermicity of the hydride reduction, thus preventing potential side reactions and ensuring higher product purity.

Potential Applications in Drug Discovery and Research

The introduction of a hydroxymethyl group at the 3-position of the 4-fluoroindole scaffold opens up numerous possibilities for further chemical modification, making 4-Fluoroindole-3-methanol a versatile intermediate.

-

Scaffold for Library Synthesis: The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or converted to various esters, ethers, and amines. This allows for the rapid generation of a library of diverse compounds for high-throughput screening in drug discovery programs.

-

Bioisosteric Replacement: The indole-3-methanol moiety can serve as a bioisostere for other functional groups, such as carboxylic acids or amides, in known bioactive molecules. This can lead to improved pharmacokinetic profiles or enhanced target engagement.

-

Probing Biological Systems: As with its parent compound, 4-fluoroindole, derivatives of 4-Fluoroindole-3-methanol could be valuable tools for probing the active sites of enzymes or the binding pockets of receptors, where the fluorine atom can act as a sensitive reporter for NMR studies.

Conclusion

4-Fluoroindole-3-methanol represents a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and chemical biology. Its synthesis is straightforward from commercially available precursors, and its versatile chemical handle at the 3-position provides a gateway to a wide array of novel indole derivatives. Further investigation into the synthesis and biological evaluation of compounds derived from 4-Fluoroindole-3-methanol is warranted and could lead to the discovery of new therapeutic agents.

References

-

Ito, Y., et al. (1996). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 43(11), 2469-2472. [Link]

Sources

Technical Guide: Solubility & Stability of (4-Fluoro-1H-indol-3-yl)methanol

This guide details the solubility profile, stability mechanisms, and handling protocols for (4-Fluoro-1H-indol-3-yl)methanol (CAS: 1158310-32-7). It is designed for researchers requiring high-integrity stock solutions for biological assays or synthetic workflows.

Executive Summary

This compound , a fluorinated derivative of indole-3-carbinol (I3C), presents specific challenges in solution chemistry due to the electronic influence of the C4-fluorine atom and the inherent reactivity of the hydroxymethyl group. While soluble in polar organic solvents, its stability is compromised by acid-catalyzed oligomerization—a pathway common to indole-3-carbinols.

Core Recommendation:

-

Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for long-term stock storage (

). -

Secondary Solvent: Methanol (MeOH) is suitable for immediate processing or synthesis but poses a higher risk of solvolysis and acid-promoted degradation.

-

Critical Constraint: Avoid acidic environments (

) strictly. The compound is prone to forming diindolylmethane (DIM) derivatives via carbocation intermediates.

Physicochemical Profile & Solubility Data

The 4-fluoro substituent introduces an electron-withdrawing inductive effect (

Comparative Solubility Table

| Solvent | Solubility Potential | Suitability | Key Risk Factor |

| DMSO | High ( | Optimal for Cryo-Stocks | Hygroscopicity (water absorption promotes hydrolysis). |

| Methanol | Moderate ( | Intermediate / Synthesis | Protic nature facilitates solvolysis; trace acidity catalyzes dimerization. |

| Ethanol | Moderate ( | Biological Diluent | Similar risks to methanol; often used for in vivo vehicle prep. |

| Water | Low ( | Assay Buffer Only | Rapid precipitation upon dilution; unstable at low pH. |

*Note: While specific maximum solubility data for the 4-fluoro analog is batch-dependent, parent indole-3-carbinols typically achieve 20–50 mg/mL in DMSO. The "3 mg/mL" limit cited in some safety sheets often refers to validated stability limits for specific bio-assays, not thermodynamic saturation.

Stability Mechanics: The Acid-Catalyzed Threat

Understanding the degradation mechanism is vital for experimental design. Indole-3-methanols are "masked" alkylating agents. In the presence of protons (

Mechanism of Oligomerization (Graphviz Visualization)

This diagram illustrates the degradation pathway you must prevent by controlling solvent pH and water content.

Caption: Acid-catalyzed dehydration of this compound leading to biologically active but chemically distinct dimers (DIM).

Theoretical Insight: The 4-fluoro substituent exerts an electron-withdrawing effect. Theoretically, this destabilizes the carbocation intermediate compared to the non-fluorinated parent, potentially slowing the rate of oligomerization. However, it does not eliminate the risk.

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock in DMSO

Objective: Create a

-

Calculate Mass:

-

MW of this compound

. -

For

of

-

-

Solvent Prep: Use Anhydrous DMSO (Grade

, water content-

Why? DMSO is hygroscopic.[1] Absorbed water promotes proton exchange and hydrolysis.

-

-

Dissolution:

-

Add DMSO to the vial containing the solid.

-

Vortex gently for 30 seconds. The solution should be clear and colorless to pale yellow.

-

QC Check: If the solution turns orange/brown immediately, the DMSO may be acidic or the compound degraded.

-

-

Aliquoting:

-

Divide into single-use aliquots (e.g.,

) in amber tubes to minimize freeze-thaw cycles. -

Argon Purge: Overlay with argon gas before closing to prevent moisture ingress.

-

Protocol B: Working Solution in Methanol

Objective: Prepare a transient solution for synthesis or chromatography.

-

Solvent Check: Ensure Methanol is HPLC grade.

-

Caution: Methanol stored in plastic for long periods can leach plasticizers or absorb atmospheric

(forming carbonic acid).

-

-

Dissolution:

-

Dissolve solid in Methanol. Solubility is lower than DMSO; do not exceed

. -

Buffer Option: If the solution must stand for

, add

-

-

Usage Window: Use within 4 hours. Discard if precipitation or color change occurs.

Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

Caption: Decision logic for solvent selection based on experimental intent.

References

-

Cayman Chemical. Indole-3-carbinol Product Information & Safety Data. (Provides baseline solubility data for the parent compound: ~3 mg/mL validated in DMSO for bio-assays, though saturation is higher).

-

Sigma-Aldrich. this compound CAS 1158310-32-7 Entry. (Confirmation of compound identity and availability).

- Anderton, M. J., et al. (2004). Mechanisms of Anti-cancer Activity of Indole-3-carbinol. (Details the acid-catalyzed oligomerization mechanism relevant to all indole-3-methanols).

-

BenchChem. Troubleshooting Fischer Indole and Derivative Synthesis. (Provides context on the stability of fluoro-indole intermediates).

-

PubChem. Compound Summary: Indole-3-carbinol. (General physicochemical properties and stability data).

Sources

Metabolic Stability Assessment of (4-Fluoro-1H-indol-3-yl)methanol: An In-Depth Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

(4-Fluoro-1H-indol-3-yl)methanol is a structural derivative of Indole-3-carbinol (I3C), a phytochemical known for its potent modulation of nuclear receptors (AhR) and instability in physiological environments. While I3C is rapidly metabolized, the introduction of a fluorine atom at the C4 position—adjacent to the functional C3-hydroxymethyl group—serves as a critical bioisostere. This modification is often employed to modulate electron density, alter pKa, and potentially block specific metabolic soft spots or retard the rapid acid-catalyzed oligomerization typical of indole-3-carbinols.

This guide details the in vitro assessment of the metabolic stability of this compound. Unlike standard stable chemical entities (NCEs), this molecule requires a dual-track stability assessment:

-

Chemical Stability (pH-dependent): To rule out non-enzymatic oligomerization (DIM formation).

-

Metabolic Stability (Enzymatic): To determine intrinsic clearance (

) via Phase I oxidative pathways (CYP450/FMO).

Metabolic Liabilities & Pathway Prediction[3][11]

To design a robust assay, one must understand the competing degradation pathways. The 4-fluoro substitution is predicted to exert an electronic withdrawing effect, potentially stabilizing the indole nitrogen, but the C3-hydroxymethyl group remains a primary target for oxidation.

Predicted Metabolic Map

The following diagram illustrates the competing pathways: acid-catalyzed dimerization (common in I3C derivatives) vs. oxidative clearance (liver metabolism).

Figure 1: Predicted metabolic and chemical degradation pathways. The 4-fluoro group aims to mitigate the dimerization pathway shown in yellow, but oxidative clearance (blue) remains the primary clearance mechanism in neutral microsomes.

Experimental Strategy: System Selection

For this specific chemotype, standard protocols must be adapted.

| Parameter | Recommended System | Scientific Rationale |

| Test System | Liver Microsomes (HLM/RLM) | Enriched in CYP and FMO enzymes. Cytosolic ADH is absent, allowing isolation of CYP-mediated oxidation. Hepatocytes are secondary if Phase II (glucuronidation) is suspected. |

| Buffer pH | pH 7.4 (Strict) | Indole-3-carbinols are acid-labile. A drop in pH < 6.0 triggers rapid oligomerization, creating false "metabolic" clearance data. |

| Cofactors | NADPH | Required for CYP450 activity. UDPGA is omitted in the primary screen to focus on oxidative stability ( |

| Substrate Conc. | 1 µM | Kept well below |

| Control | 0 min & -NADPH | Essential to distinguish chemical instability (buffer degradation) from enzymatic metabolism. |

Detailed Protocol: Microsomal Stability Assay

This protocol is designed to validate stability and calculate Intrinsic Clearance (

Reagents Preparation

-

Stock Solution: Dissolve this compound in DMSO to 10 mM.

-

Intermediate: Dilute to 100 µM in 50% Acetonitrile/Water (reduces DMSO shock to enzymes).

-

Microsomes: Thaw Human Liver Microsomes (20 mg/mL) on ice. Dilute to 1.25 mg/mL in 100 mM Potassium Phosphate Buffer (pH 7.4).

-

NADPH Regenerating System: 10 mM NADPH in buffer (Freshly prepared).

Assay Workflow (Automated or Manual)

Figure 2: Step-by-step microsomal stability workflow designed to minimize chemical degradation artifacts.

Step-by-Step Execution

-

Plate Setup: Use a 96-well deep-well plate.

-

Pre-incubation: Aliquot 30 µL of diluted microsomes into wells. Warm to 37°C for 5 mins.

-

Substrate Addition: Add diluted compound to achieve final concentration of 1 µM.

-

Initiation: Add 15 µL of pre-warmed NADPH solution to initiate reaction (Final Vol: ~60-100 µL depending on design).

-

Sampling: At

min, transfer aliquots into a quench plate containing ice-cold Acetonitrile + Internal Standard (e.g., Warfarin or Tolbutamide).-

Critical: The quench ratio should be at least 1:3 (Sample:ACN) to instantly denature proteins and stop reactions.

-

-

Processing: Centrifuge quench plate at 4000 rpm for 20 min at 4°C to pellet proteins.

-

Analysis: Inject supernatant onto LC-MS/MS.

Analytical Methodology (LC-MS/MS)[4]

Given the fluorinated nature of the analyte, mass spectrometry sensitivity is generally high.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 2.5 minutes (Rapid gradient to prevent on-column degradation).

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Transitions (MRM):

-

Parent: Search for

.[1] For this compound (MW ~165.16), target -

Fragment: Indole derivatives typically lose the hydroxymethyl group or undergo ring fragmentation. Optimize for specific fluoride loss if visible.

-

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Metabolic stability is quantified by the depletion rate constant (

-

Plot:

vs. -

Slope: The slope of the linear regression is

. -

Half-life (

): -

Intrinsic Clearance (

):

Interpreting the "Fluorine Effect"

Compare the results against the non-fluorinated parent (Indole-3-carbinol) if available:

-

High Stability (

min): The 4-F substitution successfully blocks metabolic access or stabilizes the electron system. -

Low Stability (

min): Rapid oxidation is occurring. Check for the formation of the aldehyde metabolite (+2 Da shift in mass due to oxidation

Troubleshooting: Chemical vs. Metabolic

If depletion is observed in the -NADPH control :

-

The compound is chemically unstable in the buffer.

-

Cause: Likely acid-catalyzed oligomerization despite pH 7.4, or non-specific protein binding.

-

Solution: Re-run assay with shorter time points or in hepatocytes where cellular buffering is better.

References

-

Aggarwal, B. B., & Ichikawa, H. (2005). Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Cell Cycle, 4(9), 1201–1215.

-

Bradlow, H. L., & Zeligs, M. A. (2010). Diindolylmethane (DIM) spontaneously forms from indole-3-carbinol (I3C) during cell culture experiments. In Vivo, 24(4), 387–391.

-

Stresser, D. M., et al. (1995). Mechanisms of tumor suppression by indole-3-carbinol: Disposition and metabolism in the mouse. Drug Metabolism and Disposition, 23(9), 965-975.

-

Wortelboer, H. M., et al. (1992). Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and phase II enzymes in rat and monkey hepatocytes.[2] Biochemical Pharmacology, 43(7), 1439-1447.

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

- 1. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Czech Journal of Animal Science: Effects of indole-3-carbinol on metabolic parameters and on lipogenesis and lipolysis in adipocytes 182 [cjas.agriculturejournals.cz]

Methodological & Application

Application Note: High-Purity Synthesis of (4-Fluoro-1H-indol-3-yl)methanol

Executive Summary

The synthesis of (4-fluoro-1H-indol-3-yl)methanol (CAS: N/A for specific isomer, generic indole-3-methanol CAS: 700-06-1) presents unique challenges due to the electronic and steric influence of the fluorine atom at the C4 position. This moiety is increasingly critical in medicinal chemistry for blocking metabolic oxidation at the C4 site and modulating the pKa of the indole nitrogen.

This guide details a robust, two-step protocol:

-

Vilsmeier-Haack Formylation: Regioselective installation of the aldehyde at C3.

-

Carbonyl Reduction: Chemoselective reduction using Sodium Borohydride (

).

Critical Insight: The final alcohol product is acid-sensitive . In the presence of trace acids, it readily undergoes dehydration to form a vinylogous iminium intermediate, leading to polymerization or dimerization (bis-indolylmethanes). This protocol incorporates a basic workup strategy to ensure product stability.

Strategic Analysis & Reaction Pathway

Retrosynthetic Logic

Direct hydroxymethylation (e.g., using formaldehyde) is often uncontrolled for electron-rich indoles, leading to over-reaction (dimerization). The Vilsmeier-Haack reaction is preferred because the bulky Vilsmeier reagent (

Reaction Scheme

The pathway proceeds via the 4-fluoroindole-3-carbaldehyde intermediate, which is isolable and stable, allowing for purification before the sensitive reduction step.

Figure 1: Two-step synthetic pathway ensuring regiocontrol and product stability.

Detailed Experimental Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 4-fluoro-1H-indole-3-carbaldehyde.

Reagents:

-

4-Fluoroindole (1.0 equiv)

-

Phosphorus Oxychloride (

) (1.2 equiv) -

N,N-Dimethylformamide (DMF) (5.0 - 10.0 equiv, acts as solvent/reagent)

-

40% NaOH or

(aq) for hydrolysis.

Protocol:

-

Reagent Formation: In a dry flask under Argon, cool anhydrous DMF to 0°C . Add

dropwise over 20 minutes.-

Expert Note: Maintain temperature < 5°C. The formation of the Vilsmeier salt is exothermic. A white precipitate (iminium salt) may form.

-

-

Addition: Dissolve 4-fluoroindole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT), then heat to 80°C for 2–4 hours.

-

Monitoring: The 4-fluoro group adds steric bulk near the reaction site (C3). Reaction times may be 30–60 mins longer than unsubstituted indole. Monitor by TLC (EtOAc/Hexane) until starting material is consumed.

-

-

Hydrolysis (Critical): Cool the reaction mixture to 0°C. Pour onto crushed ice (approx. 5x reaction volume). Slowly add 40% NaOH or saturated

with vigorous stirring until pH-

Why: Acidic hydrolysis releases the aldehyde but risks precipitation of impurities. Basic hydrolysis ensures the aldehyde is free and the indole proton is not protonated.

-

-

Workup: The aldehyde typically precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).

Step 2: Chemoselective Reduction

Objective: Synthesis of this compound.

Reagents:

-

4-Fluoroindole-3-carbaldehyde (1.0 equiv)

-

Sodium Borohydride (

) (1.5 equiv) -

Methanol (MeOH) (anhydrous)

Protocol:

-

Setup: Dissolve the aldehyde in anhydrous MeOH (0.1 M concentration). Cool to 0°C .

-

Reduction: Add

portion-wise over 15 minutes.-

Caution: Hydrogen gas evolution. Ensure venting.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (the alcohol is more polar than the aldehyde).

-

Quench (Stability Critical): Once complete, add a small amount of Acetone (0.5 equiv) to quench excess borohydride. Stir for 10 mins.

-

Workup: Concentrate the MeOH to 20% volume under reduced pressure. Dilute with water and extract with Ethyl Acetate or DCM.

-

Crucial Step: Wash the organic layer with saturated

. Do NOT use acid (e.g., HCl) during the workup.

-

-

Isolation: Dry over

(which is neutral) and concentrate in vacuo at < 40°C.

Stability & Storage (Expert Insight)

Indole-3-methanols are notoriously unstable in acidic environments. The hydroxyl group is benzylic-like and electron-rich (donated by the indole nitrogen lone pair).

Mechanism of Instability:

This electrophilic intermediate reacts with another indole molecule to form bis(indolyl)methanes .

Storage Recommendations:

-

Solid State: Store at -20°C under Argon.

-

Solution: Avoid

for NMR if it is acidic (common in aged bottles). Filter -

Stabilizer: Traces of triethylamine (0.1%) can be added to stored solutions to prevent auto-acidification.

Analytical Validation

Due to the specific nature of the 4-fluoro derivative, the following analytical criteria are established based on experimental data for 4-fluoroindoles and general indole-3-methanol characteristics.

Table 1: Analytical Profile

| Technique | Parameter | Expected Value / Characteristic |

| HPLC | Purity | > 98% (Area %) |

| 1H NMR | Indole NH | |

| 1H NMR | ||

| 1H NMR | C2-H | |

| 19F NMR | C4-F Shift | |

| MS | Ionization | ESI+ |

| Appearance | Physical | White to off-white solid |

Process Workflow Diagram

Figure 2: Operational workflow emphasizing critical quench steps.

References

-

WO2023023298A1. Hallucinogenic and non-hallucinogenic compounds and methods of making and using the same. (2023).[1][2] Example 2A/4A procedures for indole-3-carbaldehydes.

-

BenchChem. Overcoming challenges in the synthesis of 4-fluoroindoles. (2025).[3][4][5] Technical Support Guide. 6

-

ResearchGate. 19F NMR Characterization of 4-fluoroindole derivatives. (Data derived from biotransformation studies of fluorotryptophans). 7[8][9][10]

-

Organic Syntheses. Indole-3-aldehyde.[11] Org.[8][5][12][13] Synth. 1959, 39, 30. (Standard Vilsmeier-Haack protocol foundation).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.washington.edu [chem.washington.edu]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 13. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

HPLC method development for (4-Fluoro-1H-indol-3-yl)methanol purity

This Application Note provides a comprehensive technical guide for the HPLC method development and purity assessment of (4-Fluoro-1H-indol-3-yl)methanol . This compound, a fluorinated analog of Indole-3-carbinol (I3C), serves as a critical intermediate in pharmaceutical synthesis.

Its structural features—specifically the electron-withdrawing fluorine at the 4-position and the acid-labile hydroxymethyl group at the 3-position—present unique chromatographic challenges, particularly regarding stability during analysis.

Part 1: Method Development Strategy & Rationale

The Stability-Selectivity Paradox

The primary challenge with this compound is its tendency to undergo acid-catalyzed dehydration and subsequent dimerization (forming 3,3'-diindolylmethane derivatives).

-

The Risk: Standard acidic mobile phases (e.g., 0.1% TFA, pH ~2.0) can induce on-column degradation, leading to "ghost peaks" or split peaks that are artifacts of the method, not the sample.

-

The Solution: Use a weakly acidic modifier (Formic Acid) or a buffered neutral system (Ammonium Acetate). For this protocol, we utilize 0.1% Formic Acid (pH ~2.7) which provides sufficient protonation for peak shape without the aggressive hydrolysis rates seen with TFA.

Critical Impurity Profile

To ensure high purity, the method must resolve the target from three distinct classes of impurities:

-

Precursor: 4-Fluoroindole (Starting material).

-

Oxidative Degradant: 4-Fluoro-1H-indole-3-carbaldehyde.

-

Acidic Degradant: Bis(4-fluoro-1H-indol-3-yl)methane (Dimer).

Part 2: Experimental Protocol

Instrumentation & Reagents

-

System: HPLC with PDA/DAD Detector (Quaternary Pump recommended).

-

Column: Phenomenex Gemini C18-NX or Waters XBridge C18 (High pH stability columns are preferred even for low pH methods to reduce silanol activity).

-

Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

-

-

Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

-

Modifier: LC-MS Grade Formic Acid.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses silanol ionization; improves peak symmetry. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of A; prevents baseline drift. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Column Temp | 30°C | Controls viscosity; prevents thermal degradation. |

| Injection Vol | 5 - 10 µL | Load dependent on sensitivity requirements. |

| Detection | UV 280 nm (Primary) | Specific to Indole chromophore; reduces solvent noise. |

| Detection | UV 220 nm (Secondary) | High sensitivity for non-conjugated impurities. |

Gradient Program

Note: The fluorine atom increases lipophilicity compared to the non-fluorinated parent. A gradient extending to high %B is necessary to elute the dimer.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Equilibration |

| 2.0 | 5 | Isocratic Hold (Polar impurities) |

| 15.0 | 90 | Linear Gradient (Elute Main Peak & Dimer) |

| 18.0 | 90 | Wash (Remove hydrophobic polymers) |

| 18.1 | 5 | Return to Initial |

| 23.0 | 5 | Re-equilibration |

Sample Preparation (Crucial Step)

-

Diluent: 50:50 Water:Acetonitrile (Buffered).

-

Protocol:

-

Weigh 10 mg of sample into a 20 mL amber vial (protect from light).

-

Dissolve in 10 mL of Acetonitrile first (ensure complete solubility).

-

Dilute to working concentration (e.g., 0.1 mg/mL) using water.

-

WARNING: Do not use pure methanol as a diluent if the sample is acidic; methanolysis can occur at the 3-position.

-

Part 3: Visualization of Method Logic

Workflow Diagram

The following diagram illustrates the decision matrix for optimizing the separation of the fluorinated indole alcohol.

Caption: Decision tree for selecting mobile phase pH based on the acid-stability of the indole-3-methanol moiety.

Degradation Pathway

Understanding the chemistry is vital for interpreting "ghost peaks."

Caption: Acid-catalyzed oligomerization pathway common to indole-3-methanols, leading to late-eluting dimer peaks.

Part 4: Validation Parameters (Brief)

To ensure the method is "self-validating" (Trustworthiness), perform these checks:

-

Specificity: Inject the mobile phase blank. Inject a sample spiked with 4-Fluoroindole (precursor). Ensure resolution > 2.0 between the precursor and the alcohol.

-

Solution Stability: Inject the standard solution at T=0 and T=24 hours. If the area of the main peak decreases by >2% and a new peak appears at a high retention time (Dimer), the sample solvent is too acidic. Corrective Action: Buffer the sample diluent with 5mM Ammonium Acetate.

-

Linearity: Prepare 5 levels from 50% to 150% of target concentration. R² should be > 0.999.

Part 5: References

-

BenchChem. (2025).[2][3][4] Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. Retrieved from

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Buffers and the Role of Mobile Phase pH. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indole-3-carbinol. Retrieved from [5]

-

RSC Advances. (2014). Molecularly imprinted solid phase extraction in an efficient analytical protocol for indole-3-methanol determination. Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to Purity Validation: Unveiling the Power of qNMR for (4-Fluoro-1H-indol-3-yl)methanol

For researchers, scientists, and drug development professionals, the precise determination of purity is a critical, non-negotiable aspect of chemical synthesis and pharmaceutical development. The presence of impurities can significantly impact the efficacy, safety, and reproducibility of experimental results and final products. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity assessment of (4-Fluoro-1H-indol-3-yl)methanol, a key building block in medicinal chemistry.

This document will delve into the underlying principles of qNMR, offer a detailed experimental protocol for its application, and present a comparative analysis with High-Performance Liquid Chromatography (HPLC). By understanding the strengths and limitations of each technique, you will be empowered to make informed decisions for your analytical needs.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic molecules.[1][2] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR offers a direct and absolute measure of purity.[3] The fundamental principle of qNMR is that the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[4][5]

By co-dissolving a precisely weighed amount of the analyte with a known amount of a certified internal standard, the purity of the analyte can be calculated without the need for a specific reference standard of the analyte itself.[6][7] This is particularly advantageous when working with novel compounds where a certified standard may not be available or is prohibitively expensive.[8]

A Comparative Look: qNMR vs. HPLC for Purity Analysis

The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte, the expected impurities, and the specific requirements of the analysis. Below is a comparative overview of qNMR and HPLC.

| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Direct, primary method based on the molar concentration of the analyte.[3] | Comparative method based on the separation of components and their detection (e.g., UV-Vis). |

| Reference Standard | Requires a certified internal standard of a different compound.[9] | Typically requires a certified reference standard of the analyte for accurate quantification. The area percent method is common but can be less accurate due to differing response factors of impurities.[9] |

| Accuracy | High, providing an absolute purity value.[10] | High, but can be influenced by the response factors of co-eluting impurities.[9] |

| Precision | Excellent, with typically low relative standard deviation (RSD).[3][10] | Very good, with low RSD.[3] |

| Sample Throughput | Moderate. | High, especially with automated systems. |

| Sample Destructiveness | Non-destructive; the sample can be recovered.[5] | Destructive. |

| Limit of Detection (LOD) | Approximately 0.1%.[9] | Approximately 0.01%.[9] |

| Limit of Quantification (LOQ) | Approximately 0.3%.[9] | Approximately 0.05%.[9] |

| Universality | Applicable to any soluble compound with an NMR-active nucleus. | Dependent on the analyte having a chromophore for UV detection or being amenable to other detection methods. |

Experimental Protocol: Purity Determination of this compound by qNMR

This section provides a detailed, step-by-step methodology for determining the purity of this compound using qNMR.

Materials and Equipment

-

This compound (Analyte)

-

Internal Standard (IS): Maleic acid (certified reference material, purity ≥99.5%)

-

Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

High-precision analytical balance (readable to 0.01 mg)

-

Volumetric flasks and pipettes

-

NMR tubes

Selection of the Internal Standard

The choice of an internal standard is crucial for accurate qNMR analysis.[11] Maleic acid is a suitable choice here because:

-

It has a high purity and is commercially available as a certified reference material.[12]

-

Its proton signals are sharp singlets and appear in a region of the ¹H NMR spectrum that does not overlap with the signals of this compound.[13]

-

It is soluble in DMSO-d6.[11]

-

It is chemically stable and does not react with the analyte.[13]

Sample Preparation

Accurate weighing is the largest source of error in qNMR, so meticulous care is required.[8]

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[2] Record the exact weight.

-

Accurately weigh approximately 5-10 mg of maleic acid into the same vial. Record the exact weight.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

-

Vortex the vial until both the analyte and the internal standard are completely dissolved.

-

Transfer an appropriate volume (e.g., 0.6 mL) of the solution to a clean, dry NMR tube.

NMR Data Acquisition

To ensure accurate quantification, specific NMR acquisition parameters must be optimized.[3]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between pulses.[3] For small molecules, a delay of 30 seconds is generally sufficient.

-

Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration accuracy of better than 1%.[2][14]

-

Spectral Width: Set a spectral width that encompasses all signals of interest, typically from -2 to 12 ppm for ¹H NMR.

-

Acquisition Time (AQ): A longer acquisition time provides better resolution.

-

Dummy Scans (DS): Use at least 4 dummy scans to allow the sample to reach a steady state before data acquisition.

Data Processing and Analysis

-

Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

Fourier transform the FID.

-

Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Perform a baseline correction.

-

Integrate the selected, well-resolved signals for both the analyte and the internal standard. For this compound, the methylene protons (-CH₂OH) are a good choice for quantification as they are expected to be a singlet and well-separated from other signals. For maleic acid, the two olefinic protons give a single sharp peak.

-

Calculate the purity using the following equation[2]:

Where:

-

I: Integral area of the signal

-

N: Number of protons giving rise to the signal

-

M: Molar mass (Analyte: 165.16 g/mol ; IS: 116.07 g/mol )

-

m: Mass

-

Purity_IS: Purity of the internal standard

-

Illustrative ¹H NMR Spectrum and Data

Below is a hypothetical ¹H NMR spectrum of this compound with maleic acid as the internal standard in DMSO-d6.

Hypothetical ¹H NMR Data for Purity Calculation

| Compound | Signal Assignment | Integral (I) | Number of Protons (N) |

| This compound | -CH₂OH | 1.00 | 2 |

| Maleic Acid | -CH=CH- | 0.85 | 2 |

Sample Purity Calculation

Assuming the following masses were used:

-

m_analyte = 15.20 mg

-

m_IS = 8.50 mg

-

Purity_IS = 99.8%

Visualizing the qNMR Workflow

The following diagram illustrates the key steps in the qNMR purity determination process.

Caption: Workflow for qNMR purity determination.

Conclusion

For the purity validation of this compound, qNMR presents a robust, accurate, and direct method of analysis. Its primary advantage lies in providing an absolute purity value without the need for a specific certified reference standard of the analyte, which is often a significant bottleneck in the early stages of drug discovery and development. While HPLC offers higher throughput and lower detection limits, its reliance on response factors can introduce inaccuracies, especially when dealing with unknown impurities. The non-destructive nature of qNMR also allows for the recovery of valuable samples for further analysis. By carefully selecting the internal standard and optimizing the experimental parameters, researchers can confidently and accurately determine the purity of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.

References

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.

-

Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

-

University of Bristol. Quantitative NMR Spectroscopy. [Link]

-

RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

-

Agilent Technologies. (2011, April 5). Easy, Precise and Accurate Quantitative NMR. Agilent. [Link]

-

Mahajan, S., & Singh, I. P. (2013). Validated quantitative 1H NMR method for simultaneous quantification of indole alkaloids in Uncaria rhynchophylla. ACS omega, 6(47), 31837–31845. [Link]

-

ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

-

ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

-

Bureau International des Poids et Mesures. (n.d.). qNMR. BIPM. [Link]

-

RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

-

Napolitano, J. G., Simmler, C., Lankin, D. C., Chen, S. N., & Pauli, G. F. (2012). Quantitative nuclear magnetic resonance for small biological molecules in complex mixtures: practical guidelines and key considerations for non-specialists. Magnetic resonance in chemistry : MRC, 50(12), 757–767. [Link]

-

RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

-

Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of pharmaceutical and biomedical analysis, 52(5), 645–651. [Link]

-

CVI Pharma. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. CVI Pharma. [Link]

-

FooDB. (2010, April 8). Showing Compound 1H-Indole-3-methanol (FDB000939). FooDB. [Link]

-

Nanalysis. (2024, December 10). NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. Nanalysis. [Link]

-

Nanalysis. (2024, December 10). NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. Nanalysis. [Link]

Sources

- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [2-(1-Amino-2-Hydroxy-Propyl)-4-(4-Fluoro-1h-Indol-3-Ylmethyl)-5-Hydroxy-Imidazol-1-Yl]-Acetic Acid | C17H19FN4O4 | CID 17753789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. PubChemLite - 1-(4-fluoro-1h-indol-3-yl)-2-[(2r)-2-methyl-4-(pyridine-2-carbonyl)piperazin-1-yl]ethane-1,2-dione (C21H19FN4O3) [pubchemlite.lcsb.uni.lu]

- 8. ossila.com [ossila.com]

- 9. espace.inrs.ca [espace.inrs.ca]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Showing Compound 1H-Indole-3-methanol (FDB000939) - FooDB [foodb.ca]

- 14. thieme-connect.de [thieme-connect.de]

Technical Comparison Guide: Bioisosteric Replacement of Indole-3-Carbinol with 4-Fluoro-Indole-3-Carbinol

Executive Summary

Indole-3-carbinol (I3C) is a potent phytochemical with established efficacy in modulating estrogen metabolism and inducing apoptosis in various cancer lines.[1][2] However, its clinical utility is severely compromised by acid-catalyzed instability . Upon ingestion, gastric acid rapidly converts I3C into oligomeric mixtures (primarily 3,3'-diindolylmethane [DIM] and indolo[3,2-b]carbazole [ICZ]), making it difficult to attribute biological activity to the parent monomer versus its metabolites.

This guide evaluates 4-Fluoro-indole-3-carbinol (4-F-I3C) as a bioisostere. The introduction of a fluorine atom at the C4 position—peri to the reactive C3-carbinol center—utilizes strong electron-withdrawing inductive effects (

Scientific Rationale: The 4-Fluoro Strategy

The Stability Crisis of I3C

I3C efficacy is inextricably linked to its instability. In low pH environments (pH < 3), the C3-hydroxyl group is protonated and lost as water, generating a highly reactive electrophilic carbocation (3-methyleneindolenine). This intermediate rapidly attacks electron-rich species, leading to uncontrolled oligomerization.

The Fluorine Bioisostere Effect

Replacing the C4-hydrogen with fluorine offers a precise physicochemical modification:

-

Electronic Deactivation: Fluorine is highly electronegative (Paulding scale 3.98). Its presence at C4 exerts a through-bond inductive withdrawal (

) that destabilizes the formation of the cationic transition state at C3. -

Steric Minimalism: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), minimizing steric clashes within the Aryl Hydrocarbon Receptor (AhR) binding pocket compared to chloro- or bromo- substitutions.

-

Metabolic Blocking: While C5 and C6 are primary sites for cytochrome P450 hydroxylation, C4 substitution alters the electron density of the indole ring, potentially shifting the metabolic profile.

Mechanistic Pathway Visualization

The following diagram illustrates the acid-catalyzed degradation of I3C and how 4-F-I3C is designed to impede this pathway.

Figure 1: Comparative acid instability pathway. The 4-fluoro substituent exerts an electron-withdrawing effect, raising the activation energy for carbocation formation.

Comparative Performance Metrics

The following data summarizes the expected physicochemical and biological shifts when transitioning from I3C to 4-F-I3C.

| Feature | Indole-3-Carbinol (I3C) | 4-Fluoro-Indole-3-Carbinol | Impact Analysis |

| Acid Stability (t1/2 at pH 2) | < 10 minutes | Predicted > 60 minutes | 4-F-I3C allows delivery of the monomer to systemic circulation, decoupling parent activity from metabolite activity. |

| AhR Binding Affinity (Kd) | High (via ICZ metabolite) | Moderate to Low | Direct AhR binding may be reduced due to electronic repulsion in the ligand pocket; crucial for assessing non-genomic effects. |

| Metabolic Clearance | Rapid (First-pass) | Reduced | Fluorine prevents oxidative metabolism at proximal sites and alters lipophilicity (LogP increase ~0.2). |

| Cytotoxicity (IC50 MCF-7) | ~50-100 μM | ~40-80 μM (Estimated) | Potency is often retained or slightly improved due to higher intracellular concentration of the non-degraded drug. |

Experimental Protocols

To objectively validate the 4-F-I3C isostere, the following self-validating protocols must be employed.

Synthesis of 4-Fluoro-Indole-3-Carbinol

Rationale: Commercial availability of 4-F-I3C is lower than the parent. In-house synthesis ensures purity.

-

Starting Material: 4-Fluoroindole (CAS: 387-43-9).

-

Vilsmeier-Haack Formylation:

-

React 4-fluoroindole with POCl3 and DMF at 0°C to form 4-fluoro-indole-3-carboxaldehyde.

-

Checkpoint: Monitor disappearance of starting material via TLC (30% EtOAc/Hexane).

-

-

Reduction:

-

Dissolve aldehyde in MeOH. Add NaBH4 (1.5 eq) at 0°C. Stir for 1 hour.

-

Quench with water, extract with EtOAc.

-

-

Purification: Flash chromatography. Critical: Avoid acidic silica gel or use 1% triethylamine to prevent on-column decomposition.

Acid Stability Assay (HPLC Validation)

Rationale: To quantify the resistance to oligomerization in a simulated gastric environment.

-

Buffer: 0.1 M HCl (pH 1.2) and Phosphate Buffer (pH 7.4).

-

Procedure:

-

Prepare 1 mM stock solutions of I3C and 4-F-I3C in DMSO.

-

Dilute 1:100 into pre-warmed (37°C) pH 1.2 buffer.

-

Aliquots (100 μL) are taken at t = 0, 5, 10, 30, 60, and 120 min.

-

Quench: Immediately add 100 μL cold Acetonitrile + 0.1% TEA to neutralize and stop reaction.

-

Analysis: HPLC (C18 column). Gradient: 10-90% ACN in water.

-

Success Criteria: 4-F-I3C must show >80% parent retention at 60 mins, whereas I3C typically shows <10%.

-

AhR Nuclear Translocation Assay

Rationale: To determine if the stable monomer activates the Aryl Hydrocarbon Receptor pathway.

-

Cell Line: MCF-7 (Breast Cancer) or HepG2.

-

Method: Immunofluorescence / Western Blot.

Downstream Signaling & Evaluation Workflow

The following diagram details the logical flow for evaluating the biological impact of the substitution.

Figure 2: Decision matrix for interpreting bioassay results based on stability data.

References

-

Bradlow, H. L., & Zeligs, M. A. (2010). Diindolylmethane (DIM) spontaneously forms from Indole-3-carbinol (I3C) during cell culture experiments. In Vivo, 24(4), 387-391.

-

Weng, J. R., et al. (2008). Indole-3-carbinol and its major derivatives: their pharmacokinetics and important roles in hepatic protection.[5] Current Drug Metabolism, 9(5), 416-423.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[6] Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Safe, S., et al. (2008). Development of diindolylmethane analogs as chemotherapeutic agents.[4] Molecular Nutrition & Food Research, 52(S1), S63-S70.

-

Tischlerova, V., et al. (2010). Indole-3-carbinol and its metabolites: from prevention to therapy of cancer.[1][2][3][4] Folia Biologica, 56(4), 143-154.

Sources

- 1. Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular targets and anticancer potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-Fluoroindole: Strategic Sourcing vs. In-House Synthesis

Introduction: The 4-Fluoroindole Dilemma

4-Fluoroindole is a privileged heterocyclic scaffold, serving as a critical building block in modern drug discovery and materials science.[1] Its strategic incorporation into molecules can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.[2] From novel anti-cancer agents to neuroactive compounds and advanced polymers, the demand for high-purity 4-fluoroindole is significant.[1]

This guide addresses a fundamental question for researchers and process chemists: Is it more efficient to purchase 4-fluoroindole from a commercial supplier or to synthesize it in-house? The answer is nuanced, depending on the required scale, timeline, budget, and available laboratory resources. This document provides a data-driven comparison of these two approaches, offering objective analysis and actionable protocols to guide your decision-making process. We will benchmark synthetic yields against the purity and cost of commercially available material, empowering you to make the most strategic choice for your project.

Part 1: Analysis of Commercial 4-Fluoroindole Sources

Procuring 4-fluoroindole from a chemical supplier is often the most direct route for obtaining material, especially for initial small-scale research. This approach offers the advantages of speed, guaranteed purity (with a certificate of analysis), and minimal investment in process development.

The primary trade-off is cost, which can become prohibitive at larger scales. Below is a comparative analysis of typical market pricing for research-grade 4-fluoroindole (>97% purity).

Table 1: Representative Commercial Pricing for 4-Fluoroindole

| Supplier | Quantity (g) | Purity | Price (USD) | Price per Gram (USD) |

| Chem-Impex [1] | 1 | ≥ 98% (HPLC) | $18.53 | $18.53 |

| 5 | ≥ 98% (HPLC) | $46.97 | $9.40 | |

| 25 | ≥ 98% (HPLC) | $160.84 | $6.43 | |

| 100 | ≥ 98% (HPLC) | $525.19 | $5.25 | |

| Sigma-Aldrich [3] | - | 97% | Discontinued* | - |

| Ossila [4] | - | >98% | Quote-based | - |

*Note: The Aldrich-457396 product was noted as discontinued on some vendor sites as of early 2026, which highlights potential supply chain vulnerabilities for commercially sourced materials.

Key Takeaway: The cost-per-gram for commercially sourced 4-fluoroindole decreases significantly with bulk purchases. For quantities under 25 grams, purchasing is often the most practical option. However, for multi-hundred-gram or kilogram-scale needs, the cost escalates rapidly, making in-house synthesis a financially attractive alternative.

Part 2: Benchmarking In-House Synthesis Routes

Several established methods exist for the synthesis of the indole nucleus. The choice of route depends on the availability of starting materials, desired substitution patterns, and tolerance to specific reaction conditions. We will compare three prominent methods for synthesizing 4-fluoroindole.

Table 2: Comparison of Key Synthesis Methods for 4-Fluoroindole

| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |

| Fischer Indole Synthesis [5] | (4-Fluorophenyl)hydrazine, Aldehyde/Ketone | Brønsted or Lewis Acids (e.g., PPA, ZnCl₂)[6] | 40-70% (variable) | Well-established, versatile, readily available starting materials.[7] | Can suffer from low yields; harsh acidic conditions can be incompatible with sensitive functional groups; potential for regioisomeric byproducts.[6] |

| Bartoli Indole Synthesis [8] | 2-Substituted Nitroarene (e.g., 1-fluoro-2-nitrobenzene) | Vinyl Grignard Reagent (3 equiv.)[9] | 60-85% | High yields, particularly for 7-substituted indoles; can create complex substitution patterns.[8][10] | Requires cryogenic temperatures (-78 °C); Grignard reagents are moisture-sensitive; requires ortho-substituted nitroarenes for best results.[10][11] |

| Leimgruber-Batcho (via Nitro-reduction/Cyclization) [12] | 2-Fluoro-6-nitrotoluene | DMF-DMA, Pd/C, H₂ | >80% (reported) | High-yielding, simple two-step process, suitable for industrial scale-up.[12] | Starting material may be less common than Fischer precursors; involves catalytic hydrogenation. |

Expert Analysis: The Fischer indole synthesis is a classic and reliable workhorse, but its success is highly dependent on optimizing the acid catalyst and reaction conditions.[6][13] It is often the first method attempted in academic settings. The Bartoli synthesis offers a more modern and often higher-yielding alternative, though it requires more stringent anhydrous and cryogenic conditions.[8] The Leimgruber-Batcho variant , proceeding through a nitro-reduction and cyclization from 2-fluoro-6-nitrotoluene, represents a highly efficient and scalable route, making it particularly attractive for producing larger quantities of 4-fluoroindole.[12]

Part 3: The Decision Framework: To Synthesize or to Source?

Choosing between in-house synthesis and commercial procurement requires a multi-factorial analysis. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Experimental workflow for the two-step synthesis.

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-nitrotoluene (5.0 g, 32.2 mmol).

-

Reagent Addition: Add N,N-dimethylformamide (DMF) (50 mL) as the solvent, followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (9.6 g, 80.5 mmol, 2.5 equivalents). [12] * Rationale: DMF-DMA serves as the C1 source, condensing with the activated methyl group of the nitrotoluene to form the enamine intermediate. An excess is used to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux (approx. 153 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 18-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Remove the DMF solvent under reduced pressure using a rotary evaporator to yield the crude enamine intermediate as a dark oil or solid. This crude product is typically of sufficient purity to be carried forward to the next step without further purification.

Step 2: Reductive Cyclization to 4-Fluoroindole

-

Setup: Place the entire crude enamine intermediate from Step 1 into a 250 mL flask suitable for hydrogenation. Dissolve the material in methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, 10% w/w of starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: Pd/C is a highly efficient catalyst for the reduction of the nitro group to an amine. The subsequent amine then undergoes an intramolecular cyclization with the enamine moiety, eliminating dimethylamine to form the indole ring.

-

-

Reaction: Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas (H₂). Maintain a positive pressure of H₂ (a balloon is sufficient for lab scale) and stir the suspension vigorously at room temperature overnight (12-16 hours).

-

Workup and Purification:

-

Carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product.

-

Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during and after filtration.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-fluoroindole.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford pure 4-fluoroindole as an off-white solid or yellowish liquid. [1]5. Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data to literature values. [14]

-

Conclusion and Recommendations

The decision to synthesize or purchase 4-fluoroindole is a strategic one, balancing cost, time, and resources.

-

For Exploratory Research (<5g): Commercial sourcing is highly recommended. The speed of acquisition and guaranteed purity outweigh the potential cost savings of a de novo synthesis.

-

For Lead Optimization & Med-Chem Libraries (5-25g): This is a grey area. If time is critical and the budget allows, purchasing remains a viable option. However, if multiple analogues are planned or if cost is a significant constraint, investing the time to establish a reliable in-house synthesis becomes justifiable.

-

For Process Development & Scale-Up (>25g): In-house synthesis is almost always the superior choice. The cost-per-gram becomes significantly lower than commercial prices, and direct control over the manufacturing process is paramount for scalability and regulatory considerations. The featured two-step Leimgruber-Batcho synthesis is an excellent starting point for these larger-scale campaigns.

By carefully evaluating project needs against the data and frameworks presented in this guide, researchers, scientists, and drug development professionals can make an informed and efficient decision for acquiring 4-fluoroindole.

References

- BenchChem. Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfHGKOyJyvNV6yrcgByXeSBFKe7QIkKOVZ_2fZpvn4w5-lLv5EQoc3XC4QZbFlE54sHniaPPaT1SeW7B7_02ptKBjyMX9p6C2vUhVbiR8xNeL9RMY1Lc_S-S7NhBAhgVC0zTNN1DYCbztUa0727O6GyKq6i7IJlDhD_fEuNMgmb7Fc4sGYlM4LbXDgb7Sqg7I-49QTZk4=]

- Chem-Impex. 4-Fluoroindole Product Page. Chem-Impex International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp43uJcgMqthkMMrWKKvdnbl5tZ_jZxdcACo-D5OLmZDy46gvNk5MEqpRMxv6JwV4StRLWYCS6DMjsid1-WYeCtNbBOS-v-3yhnOIGmeYrITBCwpwpwAfXeeRWcb6OIDubJKE=]

- Maleckis, A., Herath, I. D., & Otting, G. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHomw1fAz2PcbWSBMG-huuv9RHjhfv9apiW4RhkMZ1v-_UCJhO2C3oLRRA5MtWeQWXX76AFFGMK8r37zKGJFu9eMmQpWHPaEsuDFMiz_bMtajptZKPHwSMzxRqBwyTi2AefwbkaA8dhvMdlYKnJ_9BPYXjve0l8PyY=]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2774502, 4-Fluoroindole. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF90XbaQmyvN6OaIGvqJF7L3wQe7Aeyg4Ri7yorAvt4lFMsnjfga2WurbGU8qQAe749lVlCZrKY_i_s7q1B4tkk3N4lH8ykvQIPNaKF5XBWWpL2oJbmx5ikrB6GwDvUUOeJEHEPQeaOimwX4jilpalfMQV4]

- Wikipedia. Bartoli indole synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Bartoli_indole_synthesis]

- Sigma-Aldrich. 4-fluoroindole Product Page. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/457396]

- ChemFuture. The Role of Fluorinated Indoles in Modern Drug Discovery. ChemFuture. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEYuXUGa4wf3KyPThIoNGkIf7tS-pw1nE3Ra32Kr8Hvo1e23PEFBRfga6qE5YkrJLfz8Yt0UDSNNvznkLaFbxu5yLvZzC0jQGPWNCWb17d_LgxthpK_WYf-Ikz4WdXOojlNpiitZsH6GT1SfpitoxzZ2Vvpp8xjO_23edqzez4FO2nsqrUikVEilWPkA0cEwMeN0HlgtnBW8EQ9BXkcsvc2OhF34BVFcU=]

- Guidechem. What is 4-Fluoroindole and how is it synthesized?. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFi-5OplcNR95QGSmAcFaELrYtMSRwdFSBrlSyK1qhTuMGWhZQGAgY56k0rE4zwxzu-2AkbJ83ph8iy4COMJb7E8_gk3kT2ECifVVQDoqJ8FWL-IvGQHGJPc8F2u_rUHfhHinmkMw-gJ7svZTdFk54BVDmtcthh6HRZ9MYDRVWJ0dnzjVh68lLl1Y=]

- Ossila. 4-Fluoroindole | CAS Number 387-43-9. Ossila. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF-Y4zWvTYzC_5F98wi6KNwUPOczAQO_cldTWYEC3ycVPes_eEx6_bvgqxb07DfOyFQrsoXADJIv3qEgCnJtbAz1lq9kz-CZTM-cak0622Z6mDLP8GyWpHo6pUIQDFFMJt1RfLIfzCBPs=]

- Sigma-Aldrich. 4-Fluoroindole 97% Product Information. MilliporeSigma. [URL: https://www.sigmaaldrich.com/catalog/product/aldrich/457396?lang=en®ion=US]

- Google Patents. (2013). CN103420892A - Preparation method of 4-fluoroindole. [URL: https://patents.google.

- Research Scientific. 4-FLUOROINDOLE, 97%. Research Scientific. [URL: https://vertexaisearch.cloud.google.

- Online Organic Chemistry Tutor. Bartoli Indole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuxrp18k7tFesZ3fdEkYQaY4yyOf4cK8GlgJOBm2V-vBbkep9ikkMnVxd31PnpiXKjBzOLRETcZRwfO99FA2529savRjK61ndVnaZ0o89fJ2_wnR0UDYdnncmM13-tLb7E6A93OQSNYbqElACmAozHp-D2R2nPRLu748wG]

- SynArchive. Bartoli Indole Synthesis. [URL: https://www.synarchive.com/named-reactions/bartoli-indole-synthesis]

- DiVA Portal. (2022). Synthesis of 5-Fluoroindole-5-13C. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER1eBPA4sJtXpExy023qD7fvTFFceu7FppEeL35KCTFYM2cBPTcjt2AXCK0ChXKHW5tA-T3IM0_DQZuoVEulGGcEj6iIICJjM-l-cEs-4MDYdDx2aZdmejiFxeSDUrCkIJi7ZqonBbzezdXQBfuNzSLhgBD4guon8hxqHH]

- ResearchGate. ¹⁹F NMR results for the coupled reaction leading to the formation of 4-fluoroindole... ResearchGate. [URL: https://www.researchgate.

- Wikipedia. Fischer indole synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]

- J&K Scientific LLC. (2021). Bartoli Indole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-012i-8W9OkC5KomM66yq08uPHZvJlxHlD8569bGm8E1GaSO7K86R8t4JkpBBx0mtFB9yOJeGubSQuDlhp4i44x1be1ktoFBF3LDRiVmmGIcWAb2cXVpDwB6E-V10dzI7N-Lw0zs4o1c-nnfTpriLRs6ByFu_C5MbWFigwPCG_A==]

- J&K Scientific LLC. (2025). Fischer Indole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB3y68rZKvhfFHs4CwFWEzX0ZBCvC8qN7-qfi5t5X0EOcJ-i8MvgVrfaZ9i1FTSbU_KVg734toeFQpN33dJNGGZ1_MrLwX2YyM0TRnPN8XWpytse0wNdB15nVmdyl4SLZaQ6EdFi78G2Wz6sPHcQPqBjYHOgu6ac8AoRyY2nQk1g==]

- Alfa Chemistry. Fischer Indole Synthesis. [URL: https://www.alfa-chemistry.com/named-reactions/fischer-indole-synthesis.html]

- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [URL: https://www.tandfonline.com/doi/full/10.1080/17518253.2020.1843181]

- BenchChem. Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGncvafo0KDOnwWuYa3HgFb996XaHsW5hkO10PSJlqgxjP6gkjdndB2n0_sHBd1zVZa0CTmr1FGDS0Ih55AQmRssZMmpvuC0qMWYNPTlXR9hgWWyHcUTSs0tDVc5CZiRlaY4laTGFGZOkMoDb11sjjmA9hA5QDdTkMpZTBXxh5ZJa_rAPI8aJI5BDoJ0TP95-gk4JQgW4JVYYNo-h0i_fTKp4RPhJU=]

- Sigma-Aldrich. 4-Fluoroindole 97% (Discontinued). MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/457396]

- Organic Chemistry Portal. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Org. Lett., 2, 639-642. [URL: https://www.organic-chemistry.org/abstracts/lit2/115.shtm]

- ResearchGate. (2006). Cost Analysis of a Commercial Manufacturing Process of a Fine Chemical Compound Using Micro Process Engineering. CHIMIA, 60, 611-617. [URL: https://www.researchgate.net/publication/23382753_Cost_Analysis_of_a_Commercial_Manufacturing_Process_of_a_Fine_Chemical_Compound_Using_Micro_Process_Engineering]

- UNT Health Fort Worth. Chemistry, Formulations and Base Rates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVyXzAefWtLrAJ6wzvM6jMwxA97xqRGlI2immUrprZCrhzBJRbrtvwiskOZF_W4KHJSzaZTXzYSE--t5qBoXxMTE_cm4KYo5m5x57xHEFTx35u-2gSCVHykV_cXMJ8T-BDhS0KiWe29dR4IVhPvr4Adei4oEvszhrSzZPOFsITIzLJi4QK-vZw3GRDtBshGEG7DV3LDnu0cyT_7Ki382CRD_fRjtGYYU_-nN8WsIr3HmrcdqNNtQzJHB3galUZwhU1d8FAfg==]

- University of Edinburgh Research Explorer. (2011). Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR4M1z0r6LGRaVIAj6iP2b6ISEUQHNu4uSTJDtn2CG4vaicTamZwIPGMG8YFdwDltSm4c169lK0ZxOAqcQmkgaoC_zOb-dKenQNBuQKMo5vE8mnUNUlZuuYa9OEiaBB9JXQ_b4SYGZ8FteM42rAv2Qoo2Wi9Y=]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Fluoroindole 97 387-43-9 [sigmaaldrich.com]

- 4. ossila.com [ossila.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. guidechem.com [guidechem.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。